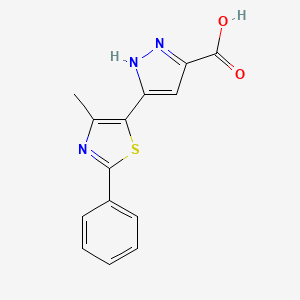![molecular formula C9H10NNa2O6P B12496597 Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is a compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate typically involves the reaction of L-tyrosine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, phosphine oxides, and substituted amino compounds. These products have diverse applications in medicinal chemistry and industrial processes .
Scientific Research Applications
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus metabolism.
Medicine: It has potential therapeutic applications, particularly in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes involved in phosphorus metabolism, thereby affecting biochemical pathways. It also has a high affinity for hydroxyapatite, making it useful in bone-related applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as:
- Disodium 2-amino-3-[4-(hydroxyphosphinato)phenyl]propanoate
- Disodium 2-amino-3-[4-(phosphonooxy)phenyl]propanoate
Uniqueness
Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to bind to hydroxyapatite and inhibit enzymes involved in phosphorus metabolism sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10NNa2O6P |
|---|---|
Molecular Weight |
305.13 g/mol |
IUPAC Name |
disodium;2-amino-3-[4-[hydroxy(oxido)phosphoryl]oxyphenyl]propanoate |
InChI |
InChI=1S/C9H12NO6P.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
DDNCBOICFISMSZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)

![10,16-dinaphthalen-1-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12496554.png)


![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B12496568.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12496575.png)

![Methyl 5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496577.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B12496578.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12496589.png)

